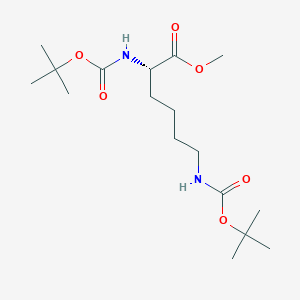
Bis-N,n'-boc-L-lysine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-N,n’-boc-L-lysine methyl ester: is a compound that features dual protection of amino functions involving tert-butyl carbamate groups. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis-N,n’-boc-L-lysine methyl ester typically involves the protection of the amino groups of L-lysine with tert-butyl carbamate (Boc) groups. This can be achieved through the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methyl esterification of the carboxyl group is then carried out using methanol and a catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of Bis-N,n’-boc-L-lysine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: Bis-N,n’-boc-L-lysine methyl ester can undergo oxidation reactions, although these are less common due to the protective Boc groups.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed:
Oxidation: Oxidized derivatives of the lysine backbone.
Reduction: Alcohol derivatives.
Substitution: Deprotected lysine derivatives ready for further functionalization.
科学的研究の応用
Chemistry: Bis-N,n’-boc-L-lysine methyl ester is widely used in peptide synthesis as a protected lysine derivative. It allows for the selective introduction of lysine residues into peptides without unwanted side reactions .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It serves as a building block for the synthesis of modified peptides and proteins .
Medicine: The compound is utilized in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it an ideal candidate for creating prodrugs and other pharmaceutical agents .
Industry: In the industrial sector, Bis-N,n’-boc-L-lysine methyl ester is used in the production of cationic surfactants and hydrogels. These materials have applications in cosmetics, personal care products, and biomedical devices .
作用機序
The mechanism of action of Bis-N,n’-boc-L-lysine methyl ester primarily involves its role as a protected lysine derivative. The Boc groups protect the amino functions during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
類似化合物との比較
- L-Lysine methyl ester dihydrochloride
- Nα-Acetyl-L-lysine methyl ester hydrochloride
- L-Leucine methyl ester hydrochloride
- L-Cysteine methyl ester hydrochloride
- L-Arginine methyl ester dihydrochloride
Comparison: Bis-N,n’-boc-L-lysine methyl ester is unique due to its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. Unlike other similar compounds, it allows for selective deprotection and functionalization, making it highly versatile in synthetic applications .
特性
IUPAC Name |
methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJOHSPBBUIQG-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2594759.png)
![methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/new.no-structure.jpg)
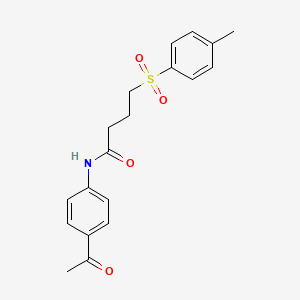
![4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione](/img/structure/B2594762.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594764.png)
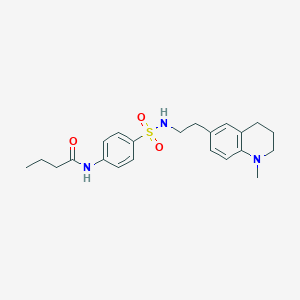
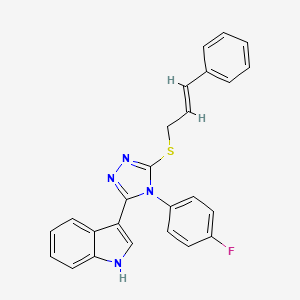
![1-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2594768.png)
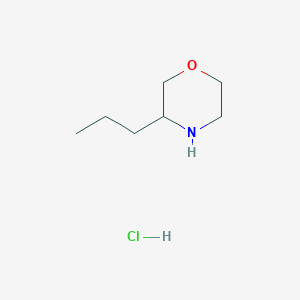

![Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate](/img/structure/B2594774.png)
![2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride](/img/structure/B2594775.png)
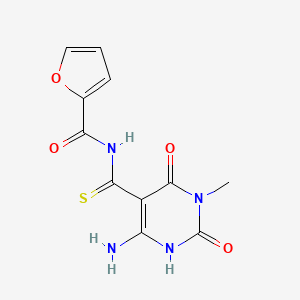
![methyl 2-[(5-{[(2-methoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2594780.png)
